molecular formula C31H32N4O4 B286474 3-(Diphenylmethylene)-1-[4-(4-{4-nitrophenyl}-1-piperazinyl)butyl]-2,5-pyrrolidinedione

3-(Diphenylmethylene)-1-[4-(4-{4-nitrophenyl}-1-piperazinyl)butyl]-2,5-pyrrolidinedione

Cat. No. B286474
M. Wt: 524.6 g/mol
InChI Key: VCJCQOPYOAJLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Diphenylmethylene)-1-[4-(4-{4-nitrophenyl}-1-piperazinyl)butyl]-2,5-pyrrolidinedione, also known as DPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPB belongs to the class of pyrrolidine-based compounds and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-(Diphenylmethylene)-1-[4-(4-{4-nitrophenyl}-1-piperazinyl)butyl]-2,5-pyrrolidinedione is not fully understood. However, studies have shown that 3-(Diphenylmethylene)-1-[4-(4-{4-nitrophenyl}-1-piperazinyl)butyl]-2,5-pyrrolidinedione can bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 3-(Diphenylmethylene)-1-[4-(4-{4-nitrophenyl}-1-piperazinyl)butyl]-2,5-pyrrolidinedione has also been shown to inhibit the activity of various kinases such as AKT and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
3-(Diphenylmethylene)-1-[4-(4-{4-nitrophenyl}-1-piperazinyl)butyl]-2,5-pyrrolidinedione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 3-(Diphenylmethylene)-1-[4-(4-{4-nitrophenyl}-1-piperazinyl)butyl]-2,5-pyrrolidinedione has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 3-(Diphenylmethylene)-1-[4-(4-{4-nitrophenyl}-1-piperazinyl)butyl]-2,5-pyrrolidinedione has been shown to exhibit antiviral properties by inhibiting the replication of viruses such as HIV-1 and HCV.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(Diphenylmethylene)-1-[4-(4-{4-nitrophenyl}-1-piperazinyl)butyl]-2,5-pyrrolidinedione in lab experiments is its ability to inhibit the activity of various kinases and enzymes involved in cell signaling pathways. This makes it a useful tool for studying the mechanisms of various diseases such as cancer and inflammation. However, one limitation of using 3-(Diphenylmethylene)-1-[4-(4-{4-nitrophenyl}-1-piperazinyl)butyl]-2,5-pyrrolidinedione in lab experiments is its potential toxicity. Studies have shown that 3-(Diphenylmethylene)-1-[4-(4-{4-nitrophenyl}-1-piperazinyl)butyl]-2,5-pyrrolidinedione can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(Diphenylmethylene)-1-[4-(4-{4-nitrophenyl}-1-piperazinyl)butyl]-2,5-pyrrolidinedione. One area of research is to further investigate its potential as a fluorescent probe for the detection of metal ions. Another area of research is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Additionally, further studies are needed to better understand the mechanism of action of 3-(Diphenylmethylene)-1-[4-(4-{4-nitrophenyl}-1-piperazinyl)butyl]-2,5-pyrrolidinedione and its potential toxicity.

Synthesis Methods

The synthesis of 3-(Diphenylmethylene)-1-[4-(4-{4-nitrophenyl}-1-piperazinyl)butyl]-2,5-pyrrolidinedione involves the reaction of 2,5-diketopiperazine with 4-(4-{4-nitrophenyl}-1-piperazinyl)butylamine in the presence of diphenylmethane. This reaction yields 3-(Diphenylmethylene)-1-[4-(4-{4-nitrophenyl}-1-piperazinyl)butyl]-2,5-pyrrolidinedione as a white solid with a melting point of 203-205°C. The purity of the compound can be confirmed using various analytical techniques such as NMR, HPLC, and mass spectrometry.

Scientific Research Applications

3-(Diphenylmethylene)-1-[4-(4-{4-nitrophenyl}-1-piperazinyl)butyl]-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities such as anti-inflammatory, antitumor, and antiviral properties. 3-(Diphenylmethylene)-1-[4-(4-{4-nitrophenyl}-1-piperazinyl)butyl]-2,5-pyrrolidinedione has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc.

properties

Molecular Formula

C31H32N4O4

Molecular Weight

524.6 g/mol

IUPAC Name

3-benzhydrylidene-1-[4-[4-(4-nitrophenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C31H32N4O4/c36-29-23-28(30(24-9-3-1-4-10-24)25-11-5-2-6-12-25)31(37)34(29)18-8-7-17-32-19-21-33(22-20-32)26-13-15-27(16-14-26)35(38)39/h1-6,9-16H,7-8,17-23H2

InChI Key

VCJCQOPYOAJLKY-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCN2C(=O)CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2=O)C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1CCCCN2C(=O)CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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